molecular formula C26H34O7 B10754117 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin

1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin

Cat. No.: B10754117
M. Wt: 458.5 g/mol
InChI Key: BBSPXZBAZKHYLF-HUBYRZTESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

There is no detailed information available on the industrial production methods for 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin. Given its complex structure, industrial production would likely require advanced organic synthesis techniques and stringent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dideacetyl-7-deacetoxy-7-oxokhivorin involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of functional groups and its presence in human feces. This uniqueness makes it a valuable compound for studying metabolic processes and developing new chemical reactions .

Properties

Molecular Formula

C26H34O7

Molecular Weight

458.5 g/mol

IUPAC Name

(1R,7S,8S,12S,13S,15R)-7-(furan-3-yl)-13,15-dihydroxy-1,8,12,16,16-pentamethyl-3,6-dioxapentacyclo[9.8.0.02,4.02,8.012,17]nonadecane-5,19-dione

InChI

InChI=1S/C26H34O7/c1-22(2)15-10-18(29)25(5)14(24(15,4)17(28)11-16(22)27)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)33-20/h7,9,12,14-17,19-20,27-28H,6,8,10-11H2,1-5H3/t14?,15?,16-,17+,19+,20?,23+,24-,25+,26?/m1/s1

InChI Key

BBSPXZBAZKHYLF-HUBYRZTESA-N

Isomeric SMILES

C[C@@]12CCC3[C@]4([C@H](C[C@H](C(C4CC(=O)[C@]3(C15C(O5)C(=O)O[C@H]2C6=COC=C6)C)(C)C)O)O)C

Canonical SMILES

CC1(C(CC(C2(C1CC(=O)C3(C2CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C)O)O)C

Origin of Product

United States

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